molecular formula C16H14ClNO2 B5417094 N-[3-(allyloxy)phenyl]-3-chlorobenzamide

N-[3-(allyloxy)phenyl]-3-chlorobenzamide

Cat. No. B5417094
M. Wt: 287.74 g/mol
InChI Key: XVAKAIVXNOSBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACPD is a chemical compound that belongs to the class of benzamides. It was first synthesized in the 1980s and has since been the subject of extensive research due to its potential applications in scientific research. ACPD has been shown to have various effects on the nervous system, making it a valuable tool for studying the mechanisms of neurotransmission and synaptic plasticity.

Mechanism of Action

The mechanism of action of ACPD involves its interaction with glutamate receptors in the brain. ACPD has been shown to bind to the metabotropic glutamate receptors (mGluRs) and modulate their activity. mGluRs are G protein-coupled receptors that are involved in various physiological processes, including synaptic plasticity, learning, and memory. ACPD can activate or inhibit different types of mGluRs, depending on the concentration and duration of exposure.
Biochemical and Physiological Effects:
ACPD has been shown to have various biochemical and physiological effects on the nervous system. It can modulate the activity of glutamate receptors, leading to changes in synaptic plasticity and the release of neurotransmitters. ACPD has also been shown to affect the activity of ion channels and second messenger systems, leading to changes in neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

ACPD has several advantages for lab experiments, including its ability to modulate the activity of glutamate receptors and its well-characterized mechanism of action. However, there are also some limitations to using ACPD in lab experiments. For example, ACPD can have off-target effects on other receptors and signaling pathways, making it difficult to interpret the results. Additionally, ACPD can be toxic to cells at high concentrations, limiting its use in certain experiments.

Future Directions

There are several future directions for research on ACPD. One area of focus is the development of more selective ACPD analogs that can target specific types of glutamate receptors. Another area of focus is the use of ACPD in animal models of neurological disorders, such as Alzheimer's disease and epilepsy. Finally, there is a need for more studies on the long-term effects of ACPD on the nervous system and its potential clinical applications.
In conclusion, ACPD is a chemical compound that has been widely studied for its potential applications in scientific research. It has been shown to modulate the activity of glutamate receptors in the brain, making it a valuable tool for studying the mechanisms of neurotransmission and synaptic plasticity. Despite some limitations, ACPD has several advantages for lab experiments and holds great promise for future research in the field of neuroscience.

Synthesis Methods

The synthesis of ACPD involves the reaction of 3-chlorobenzoic acid with allyl alcohol and phenol in the presence of a catalyst. The resulting product is then purified through a series of chemical processes to obtain the final compound. The synthesis of ACPD is a relatively complex process that requires specialized equipment and expertise.

Scientific Research Applications

ACPD has been widely used in scientific research due to its ability to modulate the activity of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a crucial role in synaptic plasticity and learning and memory. ACPD has been shown to activate or inhibit different types of glutamate receptors, depending on the concentration and duration of exposure. This makes ACPD a valuable tool for studying the mechanisms of synaptic plasticity and the role of glutamate receptors in various neurological disorders.

properties

IUPAC Name

3-chloro-N-(3-prop-2-enoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-2-9-20-15-8-4-7-14(11-15)18-16(19)12-5-3-6-13(17)10-12/h2-8,10-11H,1,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAKAIVXNOSBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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